molecular formula C17H18N4OS B2566527 5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 924839-72-5

5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2566527
CAS No.: 924839-72-5
M. Wt: 326.42
InChI Key: WBBHMEWEUJKZMA-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
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Biological Activity

5-Methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound characterized by its unique triazole structure and various substituents that confer significant biological activity. This article aims to synthesize current research findings regarding its biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC₁₇H₁₈N₄OS
Molecular Weight326.4 g/mol
CAS Number924839-72-5

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In a study examining various triazole compounds, it was found that those with thiophene substituents demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, suggesting potential as effective antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One study reported that derivatives of triazoles showed promising results against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating significant cytotoxicity . Another study highlighted that certain triazole derivatives inhibited the growth of Mycobacterium tuberculosis, suggesting a potential role in cancer chemoprevention due to their ability to target rapidly dividing cells .

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, including the target compound, it was found that modifications in the thiophene ring significantly influenced antimicrobial potency. The study concluded that compounds with electron-donating groups exhibited better activity against bacterial strains compared to those with electron-withdrawing groups .

Study 2: Anticancer Screening

A series of synthesized triazole derivatives were screened for anticancer activity against multiple cell lines. The results indicated that the presence of methyl and thiophene groups contributed positively to the cytotoxic effects observed in vitro. Specifically, the tested compound showed a strong inhibition rate against T47D cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-5-7-14(8-6-12)21-13(2)16(19-20-21)17(22)18-10-9-15-4-3-11-23-15/h3-8,11H,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHMEWEUJKZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.